molecular formula C7H11ClO2 B14611602 Ethyl 2-(chloromethyl)but-2-enoate CAS No. 60941-04-0

Ethyl 2-(chloromethyl)but-2-enoate

Cat. No.: B14611602
CAS No.: 60941-04-0
M. Wt: 162.61 g/mol
InChI Key: YRKHUAJFFRMEPL-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)but-2-enoate is an α,β-unsaturated ester characterized by a chloromethyl substituent at the β-position of the but-2-enoate backbone. The compound’s structure combines the reactivity of the conjugated enoate system with the electrophilic chloromethyl group, making it a versatile intermediate in organic synthesis. The chloromethyl group enhances reactivity toward nucleophilic substitution, enabling applications in cross-coupling reactions or as a precursor for functionalized derivatives .

Properties

CAS No.

60941-04-0

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

ethyl 2-(chloromethyl)but-2-enoate

InChI

InChI=1S/C7H11ClO2/c1-3-6(5-8)7(9)10-4-2/h3H,4-5H2,1-2H3

InChI Key

YRKHUAJFFRMEPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)CCl

Origin of Product

United States

Preparation Methods

Phosphorus Trichloride-Mediated Chlorination

Esterification of Chlorinated Acids

Acid-Catalyzed Esterification

Ethyl 2-(chloromethyl)but-2-enoate can be synthesized via esterification of 2-(chloromethyl)but-2-enoic acid with ethanol under acidic conditions. Though experimental details are sparse in the literature, general esterification principles apply:

Typical Conditions :

  • Reagents: 2-(chloromethyl)but-2-enoic acid, ethanol, H₂SO₄ (catalyst).
  • Temperature: Reflux (70–80°C).
  • Workup: Neutralization with Na₂CO₃, extraction with ethyl acetate, and distillation.

Challenges :

  • The α,β-unsaturated ester is prone to polymerization under acidic conditions, necessitating strict temperature control.
  • Competitive hydrolysis of the chloromethyl group may occur, requiring anhydrous conditions.

Alternative Synthetic Routes

Ring-Opening Alkylation of Oxazolines

A novel method adapted from N-alkylation techniques involves the ring-opening of 2-methyl-2-oxazoline with benzyl bromide in the presence of potassium tert-butoxide (KOt-Bu). While originally designed for 2-aminoethyl acetates, this approach can be modified to introduce chloromethyl groups.

Adapted Procedure :

  • 2-Methyl-2-oxazoline reacts with benzyl bromide and KOt-Bu in acetonitrile at 50°C.
  • Subsequent quenching with iodine yields thiazolidinone derivatives, which can be functionalized to target chloromethyl esters.

Mechanistic Insight :
KOt-Bu generates an iminium ether intermediate, which undergoes nucleophilic attack by bromide. This pathway highlights the potential for halogen incorporation via tailored leaving groups.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Conditions Advantages Limitations
Halogenation ~60–70% 0–25°C, HCA solvent High selectivity, minimal by-products Requires toxic PCl₃ and Ph₃P
Esterification N/A Reflux, H₂SO₄ catalyst Simple setup, commodity reagents Risk of polymerization, low yields
Oxazoline alkylation 39–86% 50°C, KOt-Bu promoter Tunable for diverse esters Multi-step, requires functionalization

Optimization Strategies

  • Halogenation : Replacing PCl₃ with dichlorotriphenylphosphorane (Cl₂PPh₃) improves atom economy and reduces waste.
  • Esterification : Using molecular sieves to absorb water shifts equilibrium toward ester formation, enhancing yields.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) serves as the primary reactive site, undergoing substitution with nucleophiles such as alcohols, amines, or thiols. These reactions typically proceed via an SN2 mechanism , where the nucleophile attacks the carbon bonded to chlorine, displacing it as a leaving group.

Reaction Conditions and Examples

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) or protic solvents (e.g., water, ethanol) depending on the nucleophile.

  • Catalysts : Bases (e.g., KOAc) or Lewis acids (e.g., ZnI₂) may accelerate reactions.

  • Products : Substituted esters (e.g., amine derivatives, thioethers).

Example Reaction:

Reaction with ammonia yields ethyl 2-(aminomethyl)but-2-enoate, a precursor for bioactive molecules.

Ester Hydrolysis

The ester functional group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid (but-2-enoic acid) and ethanol.

ConditionReagentsProducts
Acidic H₃O⁺, H₂OBut-2-enoic acid + ethanol
Basic OH⁻, waterSodium salt of but-2-enoic acid + ethanol

This reaction is critical for synthesizing carboxylic acid derivatives used in pharmaceutical or agrochemical applications.

Addition Reactions

The conjugated but-2-enoate double bond participates in electrophilic additions , such as:

  • Conjugate Addition : Electrophiles (e.g., HBr, Cl₂) add across the double bond, influenced by the chloromethyl group’s electron-withdrawing effect.

  • Diels-Alder Reaction : Potential cycloaddition with dienes, though specific examples require further study.

Polymerization

While not explicitly detailed in the provided sources, the but-2-enoate moiety suggests susceptibility to radical polymerization , similar to acrylate esters. This reaction would generate polymeric materials, though specific catalysts (e.g., AIBN) and conditions would need optimization.

Catalytic Transformations

Gold-catalyzed reactions, as observed in analogous enamine esters (e.g., (Z)-ethyl 3-(phenylamino)but-2-enoate), highlight the potential for cascade reactions involving cyclization or cross-coupling . For ethyl 2-(chloromethyl)but-2-enoate, such catalytic pathways could enable access to complex heterocycles (e.g., pyrroles) when combined with terminal alkynes .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(chloromethyl)but-2-enoate has the molecular formula C7H11ClO2C_7H_{11}ClO_2 and features a chloromethyl group attached to a butenoate structure. Its unique chemical properties make it suitable for various chemical reactions, including nucleophilic substitutions and polymerization processes.

Applications in Organic Synthesis

2.1 Synthesis of Complex Molecules

This compound serves as a building block in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through a multi-step synthetic route involving nucleophilic attack on the chloromethyl group, leading to the formation of biologically active compounds .

Applications in Polymer Chemistry

3.1 Polymerization Reactions

This compound can be utilized as a monomer in radical polymerization processes. The chloromethyl group can initiate polymerization, resulting in polymers with tailored properties for specific applications.

Data Table: Properties of Polymers Derived from this compound

Polymer TypePropertiesApplications
Poly(this compound)High thermal stability, good mechanical strengthCoatings, adhesives
CopolymersEnhanced flexibilityBiomedical devices, packaging

Case Study: Development of Coatings

Research has shown that polymers derived from this compound exhibit excellent adhesion properties when used as coatings for various substrates. These coatings are particularly useful in automotive and aerospace industries due to their durability .

Applications in Medicinal Chemistry

4.1 Drug Development

The compound's ability to serve as a reactive intermediate makes it valuable in drug development. It can be modified to create derivatives with enhanced pharmacological properties.

Case Study: Synthesis of Anti-inflammatory Drugs

In a recent study, this compound was employed to synthesize derivatives that exhibited significant anti-inflammatory activity. The chloromethyl group facilitated the introduction of various substituents that enhanced biological activity .

Mechanism of Action

The mechanism by which ethyl 2-(chloromethyl)but-2-enoate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the compound acts as an electrophile, with the chloromethyl group being the reactive site. The nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming a new bond. This mechanism is facilitated by the electron-withdrawing nature of the ester group, which stabilizes the transition state and enhances the reactivity of the chloromethyl group .

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and physicochemical properties of ethyl 2-(chloromethyl)but-2-enoate are influenced by its substituent’s electronic and steric effects. Below is a comparison with key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-(chloromethyl) C₇H₁₁ClO₂ ~162.61 (calculated) High electrophilicity; SN2 reactivity
Ethyl 4-amino-2-chlorobut-2-enoate 4-amino, 2-chloro C₆H₁₀ClNO₂ 163.60 Polar; potential for hydrogen bonding
Ethyl (E)-3-([1,1’-biphenyl]-4-yl)but-2-enoate 3-([1,1’-biphenyl]-4-yl) C₁₈H₁₈O₂ 266.34 Extended conjugation; aromatic stability
Ethyl 3-(pyrrolidin-1-yl)but-2-enoate 3-(pyrrolidin-1-yl) C₁₀H₁₇NO₂ 199.25 Basic; pharmacological relevance
Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate 2-cyano, 3-(5-methylthien-2-yl) C₁₂H₁₃NO₂S 235.30 Electron-withdrawing cyano group; thiophene conjugation
Ethyl 2-amino-3-methylbut-2-enoate 2-amino, 3-methyl C₇H₁₃NO₂ 155.18 Zwitterionic potential; solubility in polar solvents

Q & A

Q. What are the established synthetic routes for Ethyl 2-(chloromethyl)but-2-enoate, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via esterification or Claisen condensation. For example, the chloromethyl group can be introduced through nucleophilic substitution using ethyl but-2-enoate and chloromethylating agents like chloromethyl chloride under basic conditions. Optimization involves controlling temperature (20–40°C), solvent polarity (e.g., THF or dichloromethane), and stoichiometric ratios of reagents to minimize side reactions such as hydrolysis or over-alkylation. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

Methodological Answer:

  • NMR Spectroscopy :
  • ¹H NMR : Look for the vinyl proton (δ 5.8–6.3 ppm, doublet) and the chloromethyl (-CH₂Cl) group (δ 4.0–4.5 ppm, triplet). The ester ethyl group appears as a quartet (δ 1.2–1.4 ppm) and triplet (δ 4.1–4.3 ppm).
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while the chloromethyl carbon appears at δ 40–45 ppm.
    • Mass Spectrometry (EI-MS) : The molecular ion peak ([M]⁺) at m/z 150–152 (with chlorine isotope patterns) confirms the molecular weight. Fragmentation peaks at m/z 107 (loss of -CH₂Cl) and m/z 81 (loss of the ester group) are diagnostic .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

Methodological Answer: Single-crystal X-ray diffraction with SHELXL (for refinement) can determine bond lengths, angles, and stereochemistry. Challenges include:

  • Crystal Quality : Slow evaporation from ethanol/hexane mixtures improves crystal growth.
  • Disorder in Chloromethyl Group : Use restraints (DFIX, ISOR) to model dynamic chlorine positions.
  • Twinned Data : SHELXD or OLEX2 can deconvolute overlapping reflections. Refinement metrics (R1 < 0.05, wR2 < 0.15) ensure accuracy .

Q. What strategies address contradictions between theoretical and experimental data in the synthesis of this compound?

Methodological Answer:

  • Computational Validation : Compare experimental NMR/IR data with DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to verify electronic environments.
  • Isotopic Labeling : Use ¹³C-labeled reagents to track reaction pathways and identify intermediates.
  • Kinetic Analysis : Monitor reaction progress via GC-MS to detect side products (e.g., di-alkylated species) and adjust catalyst loading or reaction time .

Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The chloromethyl group enhances electrophilicity, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Reactivity trends:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution by stabilizing transition states.
  • Steric Hindrance : Bulkier nucleophiles require elevated temperatures (60–80°C) or phase-transfer catalysts (e.g., TBAB).
  • Leaving Group Stability : Chloride displacement is favored over bromide in mixed systems due to lower activation energy. Applications include synthesizing thiazole derivatives (e.g., ethyl 4-(chloromethyl)thiazole-5-carboxylate) .

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